![molecular formula C13H21O4P B14379089 [1-(Pentyloxy)-1-phenylethyl]phosphonic acid CAS No. 89561-57-9](/img/structure/B14379089.png)
[1-(Pentyloxy)-1-phenylethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Pentyloxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety with a pentyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pentyloxy)-1-phenylethyl]phosphonic acid typically involves the reaction of a phenylethyl halide with a pentyloxy group and a phosphonic acid derivative. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs direct methods using phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond . This approach is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(Pentyloxy)-1-phenylethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The phenylethyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Pentyloxy)-1-phenylethyl]phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its structural similarity to phosphate moieties makes it a valuable tool for studying enzyme interactions and metabolic pathways .
Medicine: In medicine, phosphonic acid derivatives are explored for their potential as bone-targeting agents and pro-drugs. The bioactive properties of these compounds make them suitable for therapeutic applications, including the treatment of bone-related diseases .
Industry: Industrially, this compound is used in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes. Its coordination properties are leveraged in the development of advanced materials and coatings .
Wirkmechanismus
The mechanism of action of [1-(Pentyloxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, facilitating various biochemical and chemical processes. The compound’s effects are mediated through pathways involving coordination chemistry and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Aminophosphonic acids: These compounds contain an amino group in place of the pentyloxy group and are known for their bioactive properties.
Organometallic phosphonic acids: These compounds feature metal-phosphorus bonds and are used in catalysis and material science.
Uniqueness: [1-(Pentyloxy)-1-phenylethyl]phosphonic acid is unique due to its specific combination of a pentyloxy group and a phenylethyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
89561-57-9 |
|---|---|
Molekularformel |
C13H21O4P |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
(1-pentoxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C13H21O4P/c1-3-4-8-11-17-13(2,18(14,15)16)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
QJQOLINIHUCYRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(C)(C1=CC=CC=C1)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



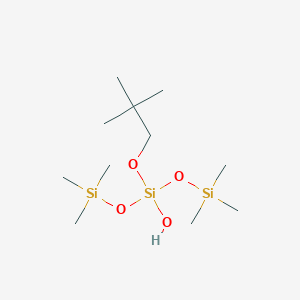

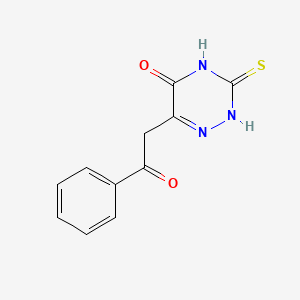
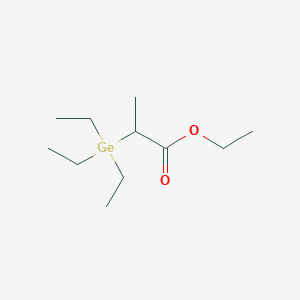
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)

![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)
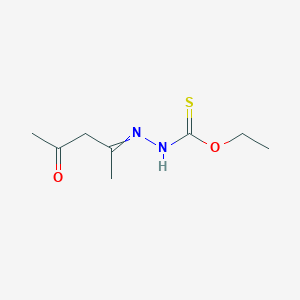
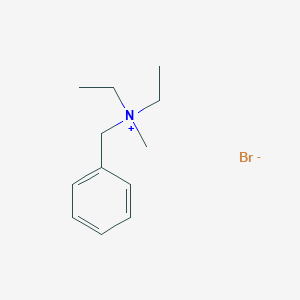
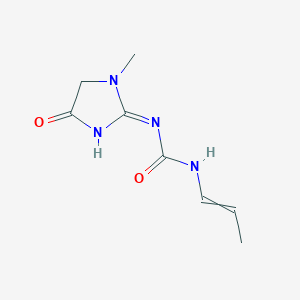
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
